molecular formula C18H14N2O3S B2873392 N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide CAS No. 921773-24-2

N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide

Cat. No.: B2873392
CAS No.: 921773-24-2
M. Wt: 338.38
InChI Key: QOJLARPQTGDLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide (CAS 921773-24-2) is a synthetic small molecule that combines a 2-oxoindoline (oxindole) scaffold with a naphthalene sulfonamide moiety . The 2-oxoindoline core is a bicyclic structure featuring a lactam ring, which is pharmacologically significant due to its resemblance to bioactive natural products like isatin . The naphthalene sulfonamide group is commonly found in fluorophores and enzyme inhibitors, where it helps enhance solubility and enables π-π interactions with biological targets . This hybrid structure is of significant interest in medicinal chemistry and drug discovery. Recent scientific literature highlights the potential of naphthalene-sulfonamide-based hybrids as promising building blocks for future modifications, particularly as STAT3 inhibitors for anticancer research . Compounds with this core structure have demonstrated potent cytotoxic activity against human breast cancer cell lines (MCF7) by modulating the IL6/JAK2/STAT3 signaling pathway, downregulating anti-apoptotic proteins, and inducing apoptosis . Furthermore, such derivatives have also been evaluated for their antimicrobial properties , showing promising activity against a range of Gram-positive and Gram-negative bacterial strains, as well as mycotic strains . The structural motif is also under investigation for its potential in treating non-small cell lung cancer (NSCLC) by targeting multiple signaling pathways simultaneously . The synthesis of this compound typically involves the reaction of 5-amino-2-oxoindoline with 2-naphthalenesulfonyl chloride, often in the presence of a base like triethylamine in a solvent such as dichloromethane . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-18-11-14-9-15(6-8-17(14)19-18)20-24(22,23)16-7-5-12-3-1-2-4-13(12)10-16/h1-10,20H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJLARPQTGDLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide typically involves the reaction of 2-oxoindoline with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux conditions
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The oxindole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction of the oxindole ring can lead to the formation of indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Oxindole derivatives with additional oxygen functionalities.

    Reduction: Indoline derivatives with reduced oxindole rings.

    Substitution: Naphthalene derivatives with various substituents on the aromatic ring.

Scientific Research Applications

N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The oxindole moiety can bind to various enzymes and receptors, modulating their activity. The naphthalene sulfonamide group can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of kinases, modulation of signaling pathways, and interaction with DNA or RNA.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide and Analogues
Compound Name Structural Features Synthesis Route Biological Activity/Applications Key References
This compound 2-Oxoindoline + naphthalene-2-sulfonamide Mesylation of 5-amino-2-oxoindoline with 2-naphthalenesulfonyl chloride Hypothesized: Anticancer, kinase inhibition (based on core motifs)
N-(2-oxoindolin-5-yl)methanesulfonamide 2-Oxoindoline + methanesulfonamide Methanesulfonyl chloride mesylation Intermediate for kinase inhibitors
3-Chloro-N-phenyl-phthalimide Phthalimide core + chloro and phenyl substituents Cyclocondensation of chloroanhydrides Monomer for polyimide synthesis
N-Adamantan-1-yl naphthalene-2-sulfonamide Naphthalene-2-sulfonamide + adamantane group Sulfonylation of adamantane amine Antioxidant (free radical scavenging)
Dansyl imidazolidine-2-thione 5-(Dimethylamino)naphthalene-1-sulfonamide + thione Reaction with carbon bisulfide Fluorescent probe for hydrophobic sites
Isatin thiosemicarbazone derivatives Isatin + thiosemicarbazide + Mannich bases Schiff/Mannich base condensation Antimicrobial, anti-HIV

Functional and Pharmacological Insights

  • N-Adamantan-1-yl naphthalene-2-sulfonamide derivatives exhibit antioxidant activity, indicating that bulky substituents on the sulfonamide may enhance radical scavenging .
  • 2-Oxoindoline Core :

    • Isatin derivatives (e.g., thiosemicarbazones) show antiviral and antimicrobial activities, implying that the 2-oxoindoline moiety in the target compound may confer similar properties .
    • N-(2-oxoindolin-5-yl)methanesulfonamide serves as a precursor for kinase inhibitors, suggesting the naphthalene variant could target kinase pathways .
  • Synthetic Accessibility :

    • 2-Naphthalenesulfonyl chloride (mp 74–78°C) is commercially available, enabling scalable synthesis of the target compound .
    • The mesylation method used for methanesulfonamide derivatives (86% yield) is adaptable to naphthalene sulfonamides with optimized conditions .

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